tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-methylcarbamate
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Overview
Description
tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-methylcarbamate is a chemical compound with the molecular formula C12H24N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its tert-butyl group, a pyrrolidine ring, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4,4-dimethylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)carbamate
- tert-butyl N-(4-methylpyrrolidin-3-yl)-N-methylcarbamate
- tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-ethylcarbamate
Uniqueness
tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-methylcarbamate is unique due to its specific structural features, such as the presence of both tert-butyl and N-methyl groups. These features contribute to its distinct chemical properties and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C12H24N2O2 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14(6)9-7-13-8-12(9,4)5/h9,13H,7-8H2,1-6H3 |
InChI Key |
WSDBOOQKILIJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1N(C)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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